![molecular formula C12H16ClN3O B3283610 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 770699-74-6](/img/structure/B3283610.png)

2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one

Descripción general

Descripción

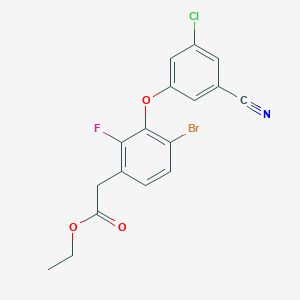

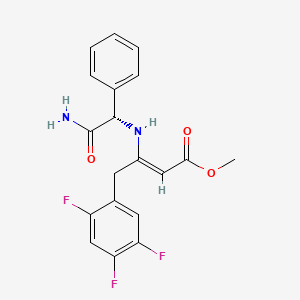

“2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one” is a chemical compound with a molecular weight of 326.65 . It is also known as “2-amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride” and is used in scientific research and as a synthetic intermediate .

Synthesis Analysis

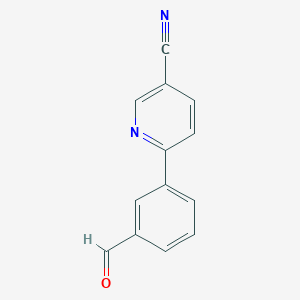

The synthesis of similar compounds involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is “1S/C12H16ClN3O.2ClH/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14;;/h1-3,8H,4-7,9,14H2;2*1H” and the InChI key is "GJWMZWVVMMVZDO-UHFFFAOYSA-N" .Chemical Reactions Analysis

The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized to study their biological activity .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 326.65 .Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine plays a critical role in the central and peripheral nervous systems, influencing various physiological and neurological processes. Research into 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, and related compounds, has shown significant applications in treating neuropsychiatric disorders. These compounds, acting as antagonists or partial agonists of D2 receptors, offer therapeutic potential for schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies highlight the importance of specific moieties for high D2 receptor affinity, suggesting the critical role of such compounds in developing treatments for dopamine-related pathologies (Jůza et al., 2022).

Piperazine Derivatives in Therapeutic Development

Piperazine, a core structure in this compound, is central to the design of a broad range of therapeutic agents. Its versatility in medicinal chemistry has been documented, with derivatives showing efficacy as antipsychotics, antidepressants, anticancer, and antiviral agents. The modification of the piperazine nucleus can significantly influence the pharmacological profile of these molecules, demonstrating the compound's utility in drug discovery for various diseases. This insight into piperazine's pharmacological flexibility underscores its value in developing novel therapeutics (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

The anti-mycobacterial potential of piperazine-based molecules, including structures related to this compound, has been explored, revealing significant activity against Mycobacterium tuberculosis. These compounds, particularly those with piperazine as a core building block, have shown efficacy against both drug-susceptible and drug-resistant strains of tuberculosis. This research provides a foundation for developing new anti-TB agents that could address the growing challenge of resistance to current therapies (Girase et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one may also influence a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-5-7-16(8-6-15)12(17)9-14/h1-4H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTUJDIMXLUCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)

![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)